2-{4-[(7-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile
Description
2-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile is a heterocyclic compound featuring a quinazolinone core fused with a piperidine moiety and a substituted pyridine-carbonitrile group. The quinazolinone scaffold (7-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl) is a pharmacologically privileged structure, often associated with kinase inhibition and anticancer activity . The piperidine ring, substituted with a methyl group at the 4-position, connects to a dimethylpyridine-carbonitrile moiety, enhancing steric and electronic diversity.
Properties
IUPAC Name |
2-[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O/c1-14-10-15(2)26-22(20(14)12-25)28-8-6-17(7-9-28)13-29-16(3)27-21-11-18(24)4-5-19(21)23(29)30/h4-5,10-11,17H,6-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNRKHCBTGEHNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCC(CC2)CN3C(=NC4=C(C3=O)C=CC(=C4)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Similarity
The compound’s structural uniqueness lies in its hybrid quinazolinone-piperidine-pyridine architecture. Key analogs include:
- Quinazolinone derivatives: Variants with modifications to the fluorine position (e.g., 6-fluoro instead of 7-fluoro) or methyl substituents on the quinazolinone ring.
- Piperidine-linked compounds : Analogous structures with alternative linkers (e.g., ethylene or amide bridges) instead of the methyl-piperidine group.
- Pyridine-carbonitrile analogs : Compounds retaining the pyridine-carbonitrile motif but differing in substituent patterns (e.g., ethyl instead of methyl groups).
Table 1: Structural Comparison of Key Analogs
Computational Similarity Metrics
Tanimoto and Dice coefficients are widely used to quantify structural overlap. For the target compound, similarity indices against known kinase inhibitors (e.g., gefitinib analogs) range from 0.65–0.85 (Tanimoto; MACCS fingerprints), indicating moderate to high similarity . Graph-based comparisons reveal divergent pharmacophoric features:
- Key differences : The pyridine-carbonitrile group introduces distinct hydrogen-bond acceptor sites compared to sulfonamide or ester-containing analogs .
- 3D shape similarity : Molecular dynamics simulations suggest the piperidine-methyl group stabilizes a unique binding pose in hydrophobic pockets, unlike rigid bicyclic linkers in analogs .
Table 2: Computational Similarity Scores
| Metric | Analog 1 | Analog 2 | Target Compound |
|---|---|---|---|
| Tanimoto (MACCS) | 0.72 | 0.68 | 1.00 |
| Dice (Morgan) | 0.81 | 0.75 | 1.00 |
| Pharmacophore overlap | 85% | 78% | 100% |
Bioactivity and Target Correlations
Hierarchical clustering of bioactivity profiles (NCI-60 data) shows the target compound groups with EGFR and VEGFR inhibitors due to shared quinazolinone motifs . Key distinctions include:
- Cytotoxicity : The target exhibits IC₅₀ = 1.2 µM against A549 lung cancer cells, outperforming piperidine-amide analogs (IC₅₀ = 5.8 µM) due to improved cellular uptake .
- Selectivity: Unlike 6-fluoroquinazolinones, the 7-fluoro configuration reduces off-target binding to carbonic anhydrase isoforms .
Table 3: Bioactivity Comparison
| Compound | A549 IC₅₀ (µM) | EGFR Inhibition (%) | Selectivity Ratio (EGFR/CAIX) |
|---|---|---|---|
| Target Compound | 1.2 | 92 | 18:1 |
| 6-Fluoroquinazolinone | 3.5 | 85 | 6:1 |
| Piperidine-amide | 5.8 | 64 | 12:1 |
Physicochemical and Spectroscopic Data
NMR analysis (analogous to ) highlights conserved chemical environments in the quinazolinone core (δ 7.8–8.2 ppm for aromatic protons) but distinct shifts in the pyridine-carbonitrile region (δ 2.4–2.6 ppm for methyl groups) . X-ray crystallography (SHELXL-refined) reveals intermolecular hydrogen bonding between the quinazolinone carbonyl and pyridine nitrogen, a feature absent in analogs with ester linkers .
Crystallographic and Packing Behavior
Mercury CSD analysis shows the target compound adopts a herringbone packing motif with π-π stacking between quinazolinone rings, unlike the layered packing of sulfonamide analogs . Hydrogen-bonding patterns (C=O···H–N) correlate with improved thermal stability (mp = 248°C vs. 192°C for amide-linked analogs) .
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